

LY367385 hydrochloride solubility issues and solutions

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Compound of Interest

Compound Name: LY367385 hydrochloride

Cat. No.: B8146353

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Technical Support Center: LY367385 Hydrochloride

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting solutions for solubility issues encountered when working with **LY367385 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of **LY367385 hydrochloride**?

A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. **LY367385 hydrochloride** is soluble in DMSO up to 125 mg/mL.[1] For lower concentration stocks, water can also be used, with a solubility of up to 12.5 mg/mL.[1] For some applications, 1eq. NaOH can also be used to dissolve the free base form of the compound.[2]

Q2: I'm having trouble dissolving the compound, even in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving **LY367385 hydrochloride**, try the following troubleshooting steps:

- **Apply Energy:** Use of an ultrasonic bath is recommended to aid dissolution in both DMSO and water.[1] Gentle warming (e.g., to 37°C) can also help, but be cautious of potential compound degradation with excessive heat.[3]
- **Check Solvent Quality:** The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] Always use newly opened, anhydrous, high-purity DMSO for the best results.
- **Verify the Compound Form:** Ensure you are working with the hydrochloride salt, as the free base form has different solubility characteristics and may require a basic solution like NaOH for dissolution.[2][4]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A3: This is a common issue known as "crashing out" that occurs when a compound dissolved in a strong organic solvent is introduced into a predominantly aqueous environment where it is less soluble.[3] To prevent this:

- **Minimize Final DMSO Concentration:** Most cell-based assays can tolerate a final DMSO concentration of 0.1-0.5%. Plan your dilution scheme to stay within this range.
- **Use Co-solvents for In Vivo Formulations:** For animal studies, using a co-solvent system is highly effective. Formulations including PEG300, Tween-80, or SBE- β -CD can significantly improve solubility in saline.[1]
- **Add DMSO to Buffer:** When preparing your working solution, always add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. Never add the aqueous buffer to the DMSO stock. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[3]
- **Prepare Fresh Solutions:** It is highly recommended to prepare aqueous working solutions fresh on the day of use.[1] Aqueous solutions of similar compounds are not recommended for storage for more than one day.[5]

Q4: How should I store my **LY367385 hydrochloride** stock solution?

A4: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable (stable for up to 1 month).[1] Always keep the solution tightly sealed to protect it from moisture.

Q5: Are there alternative formulation strategies if standard solvents are not working?

A5: Yes, several advanced techniques can enhance the solubility of challenging compounds:

- pH Adjustment: Since the free base is soluble in NaOH, adjusting the pH of your aqueous buffer may improve the solubility of the hydrochloride salt.[6]
- Use of Cyclodextrins: Formulations with sulfobutylether- β -cyclodextrin (SBE- β -CD) are known to enhance the solubility of hydrophobic compounds for in vivo use.[1][7]
- Particle Size Reduction: While typically performed by the manufacturer, techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[8][9]

Data Presentation: Solubility Summary

The solubility of **LY367385 hydrochloride** in various solvents is summarized below. Note that the molecular weight of the hydrochloride salt is 245.66 g/mol , while the free base is 209.2 g/mol .

Solvent	Form	Concentration (mg/mL)	Molar Concentration (mM)	Conditions
DMSO	Hydrochloride	125 mg/mL[1]	508.8 mM	Requires sonication. Use of new, anhydrous DMSO is critical. [1]
Water	Hydrochloride	12.5 mg/mL[1]	50.9 mM	Requires sonication.[1]
Water	Hydrochloride	>10 mg/mL[10]	>40.7 mM	N/A
1eq. NaOH	Free Base	10.46 mg/mL	50 mM	Requires gentle warming and sonication.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Weigh Compound: Accurately weigh the required mass of **LY367385 hydrochloride** powder. For 1 mL of a 10 mM solution, you would need 2.457 mg.
- Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
- Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1]
- Store: Aliquot the stock solution into small, single-use vials and store at -20°C for short-term use or -80°C for long-term storage.[1]

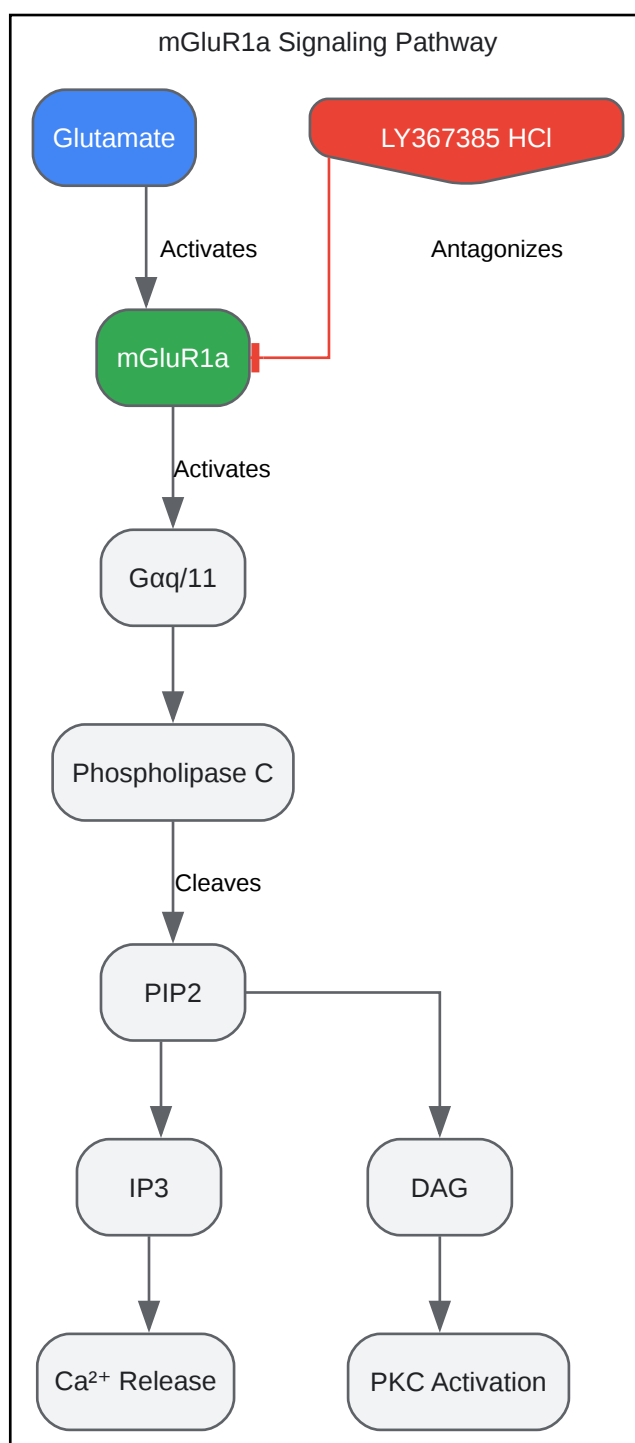
Protocol 2: Preparation of an In Vivo Formulation using Co-Solvents (2.08 mg/mL)

This protocol is adapted from a method demonstrated to yield a clear solution for in vivo administration.^[1]

- **Prepare Concentrated Stock:** First, prepare a 20.8 mg/mL stock solution of **LY367385 hydrochloride** in anhydrous DMSO.
- **Mix Co-Solvents:** In a sterile tube, combine the co-solvents. For a 1 mL final volume, add 400 μ L of PEG300 and mix, then add 50 μ L of Tween-80 and mix thoroughly.
- **Combine:** Add 100 μ L of the 20.8 mg/mL DMSO stock solution to the co-solvent mixture and mix until the solution is homogeneous.
- **Add Saline:** Add 450 μ L of sterile saline to the mixture and mix thoroughly to achieve the final working solution with a solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- **Use Promptly:** It is recommended to use this formulation immediately after preparation.^[1]

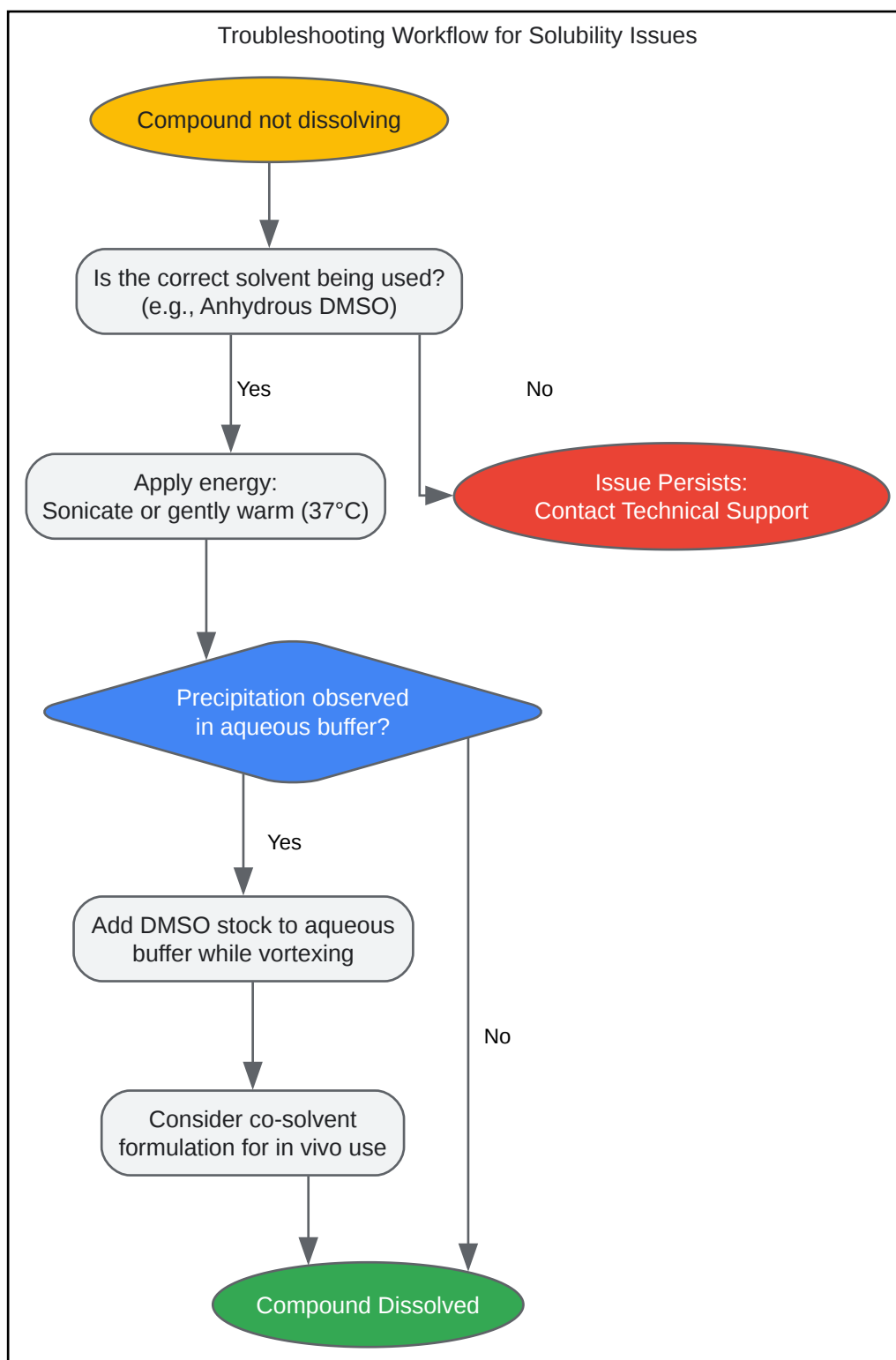
Visualizations

Signaling Pathway and Experimental Workflows



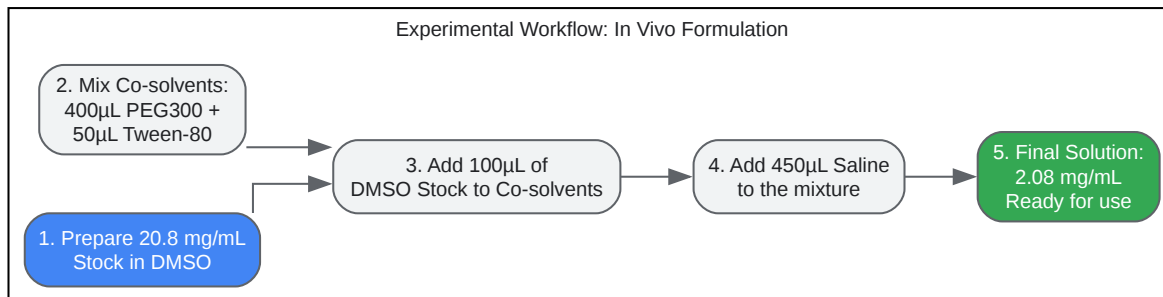
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Caption: Antagonism of mGluR1a by LY367385 HCl blocks downstream signaling.



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Caption: A logical workflow to address common solubility problems.



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Caption: Step-by-step preparation of a co-solvent formulation for in vivo use.

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